molecular formula C18H19N3O2 B2560199 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1797028-53-5

3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2560199
CAS RN: 1797028-53-5
M. Wt: 309.369
InChI Key: TWIFQRRLYHPDAE-UHFFFAOYSA-N
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Description

The compound contains a quinazolinone moiety, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The quinazolinone moiety is often found in various pharmaceuticals and exhibits a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazolinone ring, possibly through a condensation reaction of an appropriate anthranilic acid derivative with a suitable amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone ring, along with an azabicyclo[3.2.1]octane moiety. The latter is a type of bicyclic compound consisting of a six-membered ring fused to a three-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the quinazolinone moiety, which could undergo various reactions such as hydrolysis, reduction, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the quinazolinone moiety could potentially increase its polarity and influence its solubility .

Scientific Research Applications

Antimicrobial and Anticancer Activities

A series of novel compounds structurally related to the specified chemical were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds demonstrated significant antibacterial activity comparable to ampicillin and potential anticancer activity against HeLa cells, suggesting their promise as antibacterial and anticancer agents. The study highlights the importance of the imidazoquinoline structural framework in developing efficient antimicrobial and anticancer agents (Kayarmar et al., 2014).

Antibacterial Activity of Bridged Bicyclic Analogues

Another research explored quinolone and naphthyridine antibacterial agents with bicyclic azabicyclo analogues, showcasing potent in vitro and in vivo antibacterial activity against various Gram-negative and Gram-positive organisms. This study provides insights into the structural analogues of the specified chemical, underlining the potential for developing new antibacterial compounds (Kiely et al., 1991).

Muscarinic Antinociceptive Agents

Research into 3-alkylthio-1,2,5-thiadiazol-4-yl-1-azabicycles revealed a new class of muscarinic antinociceptive agents. These compounds showed high affinity for muscarinic receptors and produced significant antinociception in mouse models. This highlights the therapeutic potential of azabicyclic compounds in pain management (Olesen et al., 1996).

Synthesis and Muscarinic Activities

The synthesis and evaluation of quinuclidinyltriazole and tetrazole derivatives attached to an azabicyclic ring were conducted to determine their muscarinic ligand potency and efficacy. This research contributes to the understanding of the structural requirements for muscarinic receptor affinity and could guide the development of new therapeutic agents (Wadsworth et al., 1992).

Serotonin 5-HT4 Receptor Agonists

A study on the synthesis of N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides revealed compounds with potent serotonin 5-HT4 receptor agonistic activity. These compounds showed promise in enhancing gastrointestinal motility, suggesting potential applications in treating gastrointestinal dysfunction (Suzuki et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its structure for improved potency and selectivity .

properties

IUPAC Name

3-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17(21-13-4-3-5-14(21)9-8-13)10-11-20-12-19-16-7-2-1-6-15(16)18(20)23/h1-4,6-7,12-14H,5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIFQRRLYHPDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one

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